1-methyl-N3-[(oxolan-2-yl)methyl]-1H-pyrazole-3,4-diamine
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Overview
Description
1-Methyl-N3-[(oxolan-2-yl)methyl]-1H-pyrazole-3,4-diamine is a chemical compound with a complex molecular structure It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N3-[(oxolan-2-yl)methyl]-1H-pyrazole-3,4-diamine typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to achieve high yields and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve hydrogen gas and a suitable catalyst.
Substitution reactions typically use strong nucleophiles like alkylamines or alkyl halides.
Major Products Formed:
Oxidation can lead to the formation of hydroxyl or carboxyl groups.
Reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methyl-N3-[(oxolan-2-yl)methyl]-1H-pyrazole-3,4-diamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
1-Methyl-N3-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
N-methyl-1-(oxolan-2-yl)methanamine
3-methyl-1-(oxolan-2-yl)butan-2-one
Uniqueness: 1-methyl-N3-[(oxolan-2-yl)methyl]-1H-pyrazole-3,4-diamine stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-methyl-3-N-(oxolan-2-ylmethyl)pyrazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13-6-8(10)9(12-13)11-5-7-3-2-4-14-7/h6-7H,2-5,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGLKHQRASFNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NCC2CCCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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